cis-Hexadecenoic acid

描述

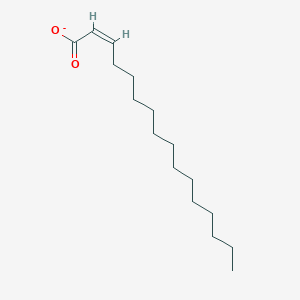

Structure

3D Structure

属性

分子式 |

C16H29O2- |

|---|---|

分子量 |

253.4 g/mol |

IUPAC 名称 |

(Z)-hexadec-2-enoate |

InChI |

InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h14-15H,2-13H2,1H3,(H,17,18)/p-1/b15-14- |

InChI 键 |

ZVRMGCSSSYZGSM-PFONDFGASA-M |

手性 SMILES |

CCCCCCCCCCCCC/C=C\C(=O)[O-] |

规范 SMILES |

CCCCCCCCCCCCCC=CC(=O)[O-] |

同义词 |

cis-hexadecenoic acid hexadecenoic acid hexadecenoic acid, (E)-isomer hexadecenoic acid, (Z)-isomer trans-hexadecenoic acid |

产品来源 |

United States |

Biosynthesis and Enzymatic Interconversions of Cis Hexadecenoic Acids

De Novo Synthesis Pathways

The initial formation of cis-hexadecenoic acid isomers from saturated precursors is primarily accomplished through the action of desaturase enzymes. These enzymes exhibit remarkable specificity, dictating the position and geometry of the newly formed double bond.

Stearoyl-CoA Desaturase (SCD/Delta-9 Desaturase) Activity on Palmitic Acid for cis-9-Hexadecenoic Acid

The most common isomer, cis-9-hexadecenoic acid, also known as palmitoleic acid, is synthesized from palmitic acid through the action of Stearoyl-CoA Desaturase (SCD). wikipedia.orgmdpi.com This enzyme, specifically the SCD-1 isoform, introduces a double bond between the 9th and 10th carbon atoms of the fatty acid chain. mdpi.comresearchgate.net This desaturation step is a key point in lipid metabolism, and the ratio of palmitoleic acid to palmitic acid is often used as an index of SCD activity. plos.orgnih.gov The reaction catalyzed by SCD is crucial for generating monounsaturated fatty acids (MUFAs) from saturated fatty acid (SFA) substrates. nih.govfrontiersin.org In humans, this biosynthesis primarily occurs in the liver and, to a lesser extent, in adipose tissue. mdpi.com

SCD1 is an integral membrane protein located in the endoplasmic reticulum. The enzyme utilizes molecular oxygen and NADH as co-substrates to introduce the cis-double bond. The process involves a complex electron transport chain that includes NADH-cytochrome b5 reductase and cytochrome b5.

Delta-6 Desaturase (D6D) Activity on Palmitic Acid for cis-6-Hexadecenoic Acid

Another significant isomer, cis-6-hexadecenoic acid, or sapienic acid, is formed from palmitic acid via the enzymatic activity of Delta-6 Desaturase (D6D), also known as Fatty Acid Desaturase 2 (FADS2). mdpi.complos.orgmdpi.com This pathway represents an alternative route for palmitic acid desaturation. researchgate.net While D6D is well-known for its role in the metabolism of essential polyunsaturated fatty acids (PUFAs) like linoleic and alpha-linolenic acids, it can also act on palmitic acid. researchgate.netplos.org

The synthesis of sapienic acid is particularly prominent in human sebaceous glands, making it a major component of sebum. wikipedia.org The competition between palmitic acid and PUFAs for the D6D enzyme highlights a crucial metabolic branch point. plos.org

Role of Fatty Acid Desaturase 2 in Specific Isomer Formation

Fatty Acid Desaturase 2 (FADS2), the enzyme responsible for Δ6-desaturation, plays a pivotal role in generating specific isomers of this compound. frontiersin.org Its action on palmitic acid directly yields cis-6-hexadecenoic acid (sapienic acid). mdpi.com This desaturation can occur in both the endoplasmic reticulum and mitochondria. mdpi.comresearchgate.net The expression and activity of FADS2 can be influenced by various factors, including the availability of its primary substrates, the polyunsaturated fatty acids. In environments where PUFA levels are low, the desaturation of palmitic acid by FADS2 may be more pronounced. wikipedia.org The formation of sapienic acid through FADS2 activity provides an alternative source of monounsaturated fatty acids, contributing to the diversity of the cellular lipidome. researchgate.net

Dehydratase Activity in cis-2 Unsaturated Fatty Acid Synthesis (e.g., Crotonases)

The synthesis of cis-2-unsaturated fatty acids involves a different enzymatic mechanism, primarily utilizing dehydratases, some of which belong to the crotonase superfamily. nih.govebi.ac.uk These enzymes catalyze the dehydration of 3-hydroxyacyl-ACP (acyl carrier protein) intermediates in the fatty acid synthesis pathway. nih.gov For instance, the enzyme FabA in Escherichia coli is a bifunctional dehydratase/isomerase that introduces a trans-2 double bond and then isomerizes it to a cis-3 species, which is subsequently elongated to form unsaturated fatty acids. nih.gov

In some bacteria, a single dehydratase, such as FabQ, can perform both the dehydration and isomerization steps necessary for unsaturated fatty acid biosynthesis. nih.govnih.gov This pathway can even lead to the formation of polyunsaturated fatty acids through progressive isomerization reactions. nih.gov The production of cis-2-hexadecenoic acid, a diffusible signal factor in some bacteria, can be achieved by the expression of a fatty acid enoyl-CoA dehydratase/thioesterase. researchgate.net

Mycobacterial Synthesis of cis-10-Hexadecenoic Acid from Palmitic Acid

Certain bacteria, such as Mycobacterium avium subsp. paratuberculosis, are capable of synthesizing cis-10-hexadecenoic acid from palmitic acid. nih.gov This isomer, also known as cis-10-palmitoleic acid, has been identified as a component of the fatty acid profile of these mycobacteria. nih.gov The specific desaturase responsible for introducing the double bond at the C-10 position in these organisms has not been as extensively characterized as the mammalian SCD1 or FADS2. However, its presence underscores the diversity of enzymatic machinery for fatty acid modification across different biological kingdoms.

Pathways via Chain Elongation and Beta-Oxidation

Besides de novo synthesis from palmitic acid, this compound isomers can also be formed through the modification of other fatty acids via chain elongation or shortening (beta-oxidation).

Chain Elongation: Shorter unsaturated fatty acids can be elongated to produce C16 isomers. For example, a C14 unsaturated fatty acid could be extended by a two-carbon unit to yield a C16 unsaturated fatty acid.

Beta-Oxidation: Conversely, longer-chain monounsaturated fatty acids can be shortened through beta-oxidation to produce this compound isomers. A notable example is the formation of cis-7-hexadecenoic acid (hypogeic acid) from the partial beta-oxidation of oleic acid (cis-9-octadecenoic acid). mdpi.commdpi.comresearchgate.net This process typically occurs in the mitochondria. mdpi.comresearchgate.net Similarly, cis-9-hexadecenoic acid can be formed from the beta-oxidation of vaccenic acid (cis-11-octadecenoic acid). plos.org

Summary of Key Enzymes and Products

| Enzyme | Substrate | Product | Common Name of Product |

| Stearoyl-CoA Desaturase (SCD/Δ9-Desaturase) | Palmitic Acid | cis-9-Hexadecenoic Acid | Palmitoleic Acid |

| Delta-6 Desaturase (D6D/FADS2) | Palmitic Acid | cis-6-Hexadecenoic Acid | Sapienic Acid |

| Dehydratase/Isomerase (e.g., FabA, FabQ) | 3-Hydroxyacyl-ACP | cis-Unsaturated Fatty Acid Precursors | - |

| Mycobacterial Desaturase | Palmitic Acid | cis-10-Hexadecenoic Acid | cis-10-Palmitoleic Acid |

| Beta-oxidation enzymes | Oleic Acid | cis-7-Hexadecenoic Acid | Hypogeic Acid |

Formation of cis-7-Hexadecenoic Acid from Oleic Acid Beta-Oxidation

cis-7-Hexadecenoic acid, a positional isomer of the more common palmitoleic acid, can be formed in biological systems through the partial beta-oxidation of oleic acid (cis-9-octadecenoic acid). plos.orgmdpi.comvulcanchem.com This metabolic process involves the shortening of the oleic acid carbon chain from the carboxyl end. Macrophages and monocytes are capable of converting oleic acid into cis-7-hexadecenoic acid. vulcanchem.com This pathway highlights a connection between the metabolism of C18 and C16 monounsaturated fatty acids. plos.orgmdpi.com The formation of cis-7-hexadecenoic acid from oleic acid is a recognized biosynthetic route. plos.org

Elongation of cis-6-Hexadecenoic Acid to Octadecenoic Acid Isomers

cis-6-Hexadecenoic acid, also known as sapienic acid, can be elongated to form cis-8-octadecenoic acid. researchgate.netmdpi.comnih.gov This process is part of the n-10 fatty acid series biosynthesis. mdpi.com Sapienic acid is first synthesized from palmitic acid by the enzyme delta-6 desaturase. mdpi.comresearchgate.netmdpi.com Following its synthesis, sapienic acid can undergo elongation by two carbons to yield cis-8-octadecenoic acid. researchgate.netmdpi.comnih.gov This elongation product is a precursor for the de novo synthesis of sebaleic acid (cis-5,cis-8-octadecadienoic acid), a polyunsaturated fatty acid found specifically in human sebaceous glands. mdpi.complasticsurgerykey.com The elongation of sapienic acid is a key step in the production of unique human-specific fatty acids. plasticsurgerykey.com

Conversion of Vaccenic Acid to cis-9-Hexadecenoic Acid via Beta-Oxidation

cis-9-Hexadecenoic acid (palmitoleic acid) can be produced from the beta-oxidation of vaccenic acid (cis-11-octadecenoic acid). plos.orgmdpi.com This pathway provides an alternative route to the direct desaturation of palmitic acid. Similarly, the trans isomer of vaccenic acid (trans-11-octadecenoic acid or trans-vaccenic acid) can be converted to trans-9-hexadecenoic acid (trans-palmitoleic acid) through peroxisomal beta-oxidation. researchgate.netnih.govnih.gov Studies in cultured rat hepatocytes and pregnant rats have demonstrated this conversion, with an estimated conversion rate of about 10% in hepatocytes. researchgate.netnih.gov This retroconversion process highlights that circulating levels of trans-palmitoleic acid may not solely originate from direct dietary intake but also from the metabolism of dietary trans-vaccenic acid. nih.govnih.gov

Isomerization Processes

Enzymatic cis-to-trans Isomerization (e.g., 9-Hexadecenoic Acid cis-trans Isomerase)

Certain bacteria possess enzymes capable of catalyzing the cis-to-trans isomerization of unsaturated fatty acids within their cell membranes. One such enzyme is 9-hexadecenoic acid cis-trans isomerase, which has been purified and characterized from Pseudomonas sp. strain E-3. nih.gov This enzyme specifically targets the double bond of free cis-9-hexadecenoic acid, converting it to its trans isomer. nih.gov The isomerase from Pseudomonas sp. strain E-3 is an 80 kDa monomeric protein with optimal activity at a pH of 7-8 and a temperature of 30°C. nih.gov It exhibits specificity for the position of the double bond and the chain length of the fatty acid, acting on double bonds at positions 9, 10, or 11 of C14 to C17 monofatty acids, but not on those at positions 6 or 7, nor on C18 fatty acids. nih.gov Another similar isomerase from Pseudomonas oleovorans catalyzes the cis-trans conversion of both cis-9-hexadecenoic acid (palmitoleic acid) and cis-11-octadecenoic acid (vaccenic acid). nih.gov This enzymatic isomerization is considered a stress adaptation mechanism for these bacteria. oup.com

Free Radical-Mediated Isomerization of cis to trans Forms

The conversion of cis-hexadecenoic acids to their trans isomers can also occur non-enzymatically through free radical-mediated processes. nih.govnih.govacs.orgacs.org Thiyl radicals (RS•), in particular, are efficient catalysts for this isomerization. nih.govacs.orgacs.org The mechanism involves the reversible addition of the radical to the carbon-carbon double bond of the fatty acid. acs.org This process is thermodynamically favorable, as trans isomers are more stable than their cis counterparts. acs.orgresearchgate.net This free radical-induced isomerization can lead to the endogenous formation of trans fatty acids. nih.govnih.gov The presence of trans isomers of palmitoleic and sapienic acids has been detected in human plasma lipids, suggesting that this free radical-mediated pathway may occur in vivo. acs.org Other radicals, such as nitrogen dioxide (NO₂•) and peroxide radicals (ROO•), can also induce this isomerization. nih.govacs.org

Regulatory Mechanisms of Fatty Acid Synthesis and Desaturation

The synthesis and desaturation of fatty acids, including cis-hexadecenoic acids, are tightly regulated processes. A key enzyme in the synthesis of monounsaturated fatty acids is stearoyl-CoA desaturase (SCD). nih.govnih.govresearchgate.net SCD catalyzes the insertion of a double bond at the delta-9 position of saturated fatty acids, primarily converting palmitic acid (16:0) and stearic acid (18:0) into palmitoleic acid (cis-9-hexadecenoic acid) and oleic acid, respectively. nih.govresearchgate.netwisc.edu

Another desaturase, fatty acid desaturase 2 (FADS2), is responsible for the synthesis of cis-6-hexadecenoic acid (sapienic acid) from palmitic acid by introducing a double bond at the delta-6 position. mdpi.comnih.govplasticsurgerykey.com Palmitic acid can be a substrate for both SCD1 (producing palmitoleic acid) and FADS2 (producing sapienic acid), and the partitioning of palmitic acid between these two pathways is emerging as a key metabolic control point. mdpi.commdpi.comnih.gov The competition between palmitic acid and essential fatty acids like linoleic acid for the FADS2 enzyme can influence the production of various unsaturated fatty acids. nih.gov

Interactive Data Tables

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Substrate(s) | Product(s) | Function |

| Stearoyl-CoA Desaturase (SCD) | Palmitic acid (16:0), Stearic acid (18:0) | Palmitoleic acid (cis-9-Hexadecenoic acid), Oleic acid | Desaturation |

| Fatty Acid Desaturase 2 (FADS2) | Palmitic acid (16:0), Linoleic acid | Sapienic acid (cis-6-Hexadecenoic acid), γ-Linolenic acid | Desaturation |

| 9-Hexadecenoic Acid cis-trans Isomerase | cis-9-Hexadecenoic acid | trans-9-Hexadecenoic acid | Isomerization |

| Elongase | cis-6-Hexadecenoic acid (Sapienic acid) | cis-8-Octadecenoic acid | Elongation |

| Beta-oxidation enzymes | Oleic acid, Vaccenic acid | cis-7-Hexadecenoic acid, cis-9-Hexadecenoic acid | Chain shortening |

Biological Roles and Cellular Mechanisms of Cis Hexadecenoic Acid Isomers

Cell Signaling and Regulatory Functions

cis-9-Hexadecenoic acid, also known as palmitoleic acid, has been identified as a lipokine—a lipid hormone that is released from adipose tissue and plays a crucial role in regulating systemic metabolic homeostasis. nih.govmetabolon.com This monounsaturated fatty acid acts as a signaling molecule, coordinating metabolic processes between different tissues, particularly between adipose tissue, the liver, and skeletal muscle. nih.govresearchgate.net

Research has demonstrated that cis-9-hexadecenoic acid, when secreted by adipocytes, can travel to distant organs to exert its effects. nih.govnih.gov In mouse models, an increase in palmitoleate (B1233929) levels, due to enhanced stearoyl-CoA desaturase 1 (SCD1) activity in adipose tissue, led to significant improvements in metabolic health. nih.gov Specifically, this lipokine was shown to enhance glucose transport in skeletal muscle and reduce hepatic steatosis (fatty liver). nih.govmetabolon.com These actions underscore its function in improving insulin (B600854) sensitivity and managing lipid accumulation in the liver. wikipedia.orgdovepress.com The discovery of palmitoleic acid as a lipokine revealed a novel mechanism by which adipose tissue communicates with other organs to maintain metabolic balance. nih.gov

Further studies have supported the role of cis-9-hexadecenoic acid in metabolic regulation. It has been associated with increased insulin sensitivity in various studies and has been shown to consistently correlate with a lower incidence of diabetes in humans. nih.gov Animal models have been instrumental in elucidating the mechanisms behind these observations, showing that palmitoleic acid from adipose tissue can suppress the expression of pro-inflammatory molecules like monocyte chemoattractant protein 1 (MCP-1) and tumor necrosis factor-alpha (TNF-α) in adipose tissue, further contributing to improved insulin action. nih.gov

Table 1: Metabolic Effects of cis-9-Hexadecenoic Acid as a Lipokine

| Target Organ/Tissue | Observed Effect | Associated Mechanism | Reference |

|---|---|---|---|

| Skeletal Muscle | Increased glucose transport and insulin sensitivity | Translocation of glucose transporter 4 (GLUT-4) to the plasma membrane | nih.govdovepress.com |

| Liver | Suppressed hepatosteatosis (fatty liver) | Decreased expression of lipogenic genes (e.g., SCD1, FASN, ELOVL6) | nih.govdovepress.com |

| Adipose Tissue | Suppressed expression of pro-inflammatory cytokines (MCP-1, TNF-α) | Anti-inflammatory actions | nih.gov |

| Systemic | Improved overall insulin sensitivity and glucose metabolism | Endocrine-like signaling from adipose tissue | metabolon.comwikipedia.org |

cis-7-Hexadecenoic acid, a positional isomer of palmitoleic acid, has demonstrated potent anti-inflammatory properties. balsinde.orgresearchgate.net This fatty acid is produced in human phagocytic cells through the partial β-oxidation of oleic acid. balsinde.orgmdpi.com Its levels have been found to be elevated in foamy monocytes, which are immune cells laden with lipids, suggesting it could be a biomarker for the formation of these cells during atherosclerosis. researchgate.netmdpi.comnih.gov

The anti-inflammatory character of cis-7-hexadecenoic acid is highlighted by its ability to protect against excessive immune responses. balsinde.org In studies involving macrophages, pre-incubation with cis-7-hexadecenoic acid was shown to reduce the expression of pro-inflammatory genes, such as Il6 (interleukin-6) and Nos2 (inducible nitric oxide synthase), following stimulation with lipopolysaccharides (LPS). balsinde.org This suggests a role for this fatty acid in managing inflammation associated with metabolic disorders.

The mechanism behind these anti-inflammatory effects involves its incorporation into cellular lipids, specifically phospholipids (B1166683) and triglycerides. balsinde.org The subsequent lipolysis of these triglycerides by hormone-sensitive lipase (B570770) (HSL) appears to be crucial for its action, as inhibiting HSL activity negates the anti-inflammatory effect. balsinde.org This indicates that the fatty acid's actions may be exerted after it has been incorporated into and then released from these lipid stores. balsinde.org

cis-10-Hexadecenoic acid, another isomer of palmitoleic acid, has been shown to interact with specific nuclear receptors, namely peroxisome proliferator-activated receptor alpha (PPARα). nih.govresearchgate.net PPARs are a group of ligand-activated transcription factors that play critical roles in the regulation of lipid and carbohydrate metabolism. mdpi.com

Research has revealed that cis-10-hexadecenoic acid can activate PPARα signaling. nih.govresearchgate.net In studies with macrophages, pretreatment with this fatty acid led to the upregulation of genes associated with the PPARα signaling pathway. nih.gov This activation was confirmed through luciferase-based transfection assays, which demonstrated that cis-10-hexadecenoic acid selectively activates PPARα, but not other related receptors like PPARγ, PPARδ, or the retinoic acid receptor (RAR) α. nih.govbham.ac.uk

The interaction with PPARα is functionally significant, as it mediates the anti-inflammatory effects of cis-10-hexadecenoic acid. nih.govresearchgate.net The anti-inflammatory response, such as the decreased secretion of the pro-inflammatory cytokine IL-6 in LPS-stimulated macrophages, was prevented by PPARα antagonists and was absent in macrophages from PPARα-deficient mice. nih.govresearchgate.net This demonstrates that cis-10-hexadecenoic acid exerts its anti-inflammatory actions by acting as an agonist at host PPARα receptors. nih.gov This isomer has also been implicated in increasing lipolysis in adipocytes through PPARα-dependent mechanisms. chembk.com

The various isomers of cis-hexadecenoic acid can influence key intracellular signaling cascades, thereby modulating cellular responses to inflammatory stimuli. A notable example is the effect of cis-7-hexadecenoic acid on the Toll-like receptor 4 (TLR4) signaling pathway, which is activated by LPS. balsinde.org

Studies have shown that the anti-inflammatory effects of cis-7-hexadecenoic acid are linked to the inhibition of the phosphorylation of extracellular signal-regulated kinase (ERK) p42 and p44, which are components of the mitogen-activated protein kinase (MAPK) pathway. balsinde.org The activation of this pathway is a critical step in the inflammatory response triggered by LPS. By blocking the incorporation of cis-7-hexadecenoic acid into cellular lipids using an inhibitor called triacsin C, the phosphorylation of ERK is rescued, along with the production of inducible nitric oxide synthase (iNOS) and interleukin-6 (IL-6). balsinde.org This indicates that the fatty acid's ability to be metabolized and incorporated into cellular lipids is essential for its inhibitory effect on this signaling cascade. balsinde.org

Furthermore, cis-10-hexadecenoic acid has been shown to decrease the LPS-stimulated secretion of the proinflammatory cytokine IL-6 in macrophages. nih.gov This effect is tied to a broad transcriptional repression of inflammatory markers. nih.gov While the direct upstream mechanisms may differ between isomers, the modulation of key inflammatory signaling molecules like ERK, iNOS, and IL-6 is a common theme in the biological activity of cis-hexadecenoic acids. balsinde.orgnih.govnih.gov

This compound isomers have been implicated in the regulation of fundamental cellular pathways, including cell differentiation, apoptosis (programmed cell death), and autophagy (a cellular degradation process). mdpi.commdpi.comnih.gov The specific outcomes can depend on the isomer, cell type, and cellular context.

For instance, studies on Caco-2 colon cancer cells have shown that supplementation with different fatty acids, including isomers of hexadecenoic acid, can influence cell viability and trigger death pathways. researchgate.net In these cells, sapienic acid (cis-6-hexadecenoic acid) was found to be less toxic compared to palmitic acid and palmitoleic acid, inducing cell death in a smaller percentage of cells at high concentrations. researchgate.net The evaluation of apoptosis markers such as caspase 3/7 activation and p38 phosphorylation indicates that these fatty acids can engage apoptotic pathways. mdpi.comresearchgate.net

The role of lipids in regulated cell death is complex, with fatty acids acting as signaling molecules that can either promote survival or induce death. nih.gov Palmitic acid, the saturated counterpart to palmitoleic acid, is known to induce endoplasmic reticulum (ER) stress and apoptosis in certain cell types. physiology.orgnih.gov In contrast, unsaturated fatty acids like oleate (B1233923) can counteract these effects. physiology.org The balance between saturated and monounsaturated fatty acids is therefore critical for cellular fate. Furthermore, lipids are integral to the process of autophagy, where they are components of the autophagosome membrane. nih.gov Some transmembrane proteins involved in autophagy and ferroptosis (a form of iron-dependent cell death) can act as acyltransferases, incorporating fatty acids into phospholipids, which highlights the intricate link between fatty acid metabolism and these cellular degradation and death pathways. nih.gov

Membrane Structure and Dynamics

The physical properties of cellular membranes, particularly their fluidity, are crucial for a wide range of cellular functions, including signal transduction, ion transport, and the activity of membrane-bound enzymes. iiarjournals.org The composition of fatty acids within the membrane phospholipids is a primary determinant of membrane fluidity. tandfonline.comresearchgate.net

Unsaturated fatty acids, such as the various isomers of this compound, play a significant role in maintaining membrane fluidity. tandfonline.comoup.com The cis double bond in their acyl chain introduces a kink, which prevents the fatty acids from packing tightly together. This increases the space between phospholipid molecules, thereby enhancing the fluidity of the membrane. In contrast, saturated fatty acids have straight chains that allow for dense packing, resulting in a more rigid, less fluid membrane. iiarjournals.org

The incorporation of this compound isomers into membrane phospholipids can therefore increase membrane fluidity. researchgate.net For example, in Caco-2 cells, supplementation with sapienic acid (cis-6-hexadecenoic acid) was shown to increase the distribution of fluid regions within the membrane, likely due to its conversion to other unsaturated fatty acids and their subsequent incorporation into the cell's lipidome. researchgate.net This change in fluidity can have significant downstream effects on cellular processes. For instance, a decrease in membrane fluidity due to an abundance of saturated fatty acids has been linked to chemoresistance in cancer cells, while restoring fluidity with monounsaturated fatty acids can increase sensitivity to chemotherapeutic agents. iiarjournals.org

Modulation of Cellular Membrane Fluidity

The isomeric form of hexadecenoic acid plays a crucial role in modulating the fluidity of cellular membranes. The cis configuration of the double bond introduces a kink in the fatty acid chain, which prevents tight packing of the lipid molecules in the membrane. This disruption of orderly packing leads to an increase in membrane fluidity.

Specifically, cis-6-hexadecenoic acid, also known as sapienic acid, has been shown to increase the fluidity of bacterial membranes, such as in Staphylococcus aureus. nih.govcaymanchem.comfrontiersin.orgfrontiersin.org This alteration of the biophysical properties of the membrane is a key aspect of its antimicrobial action. In studies using the fluorescent dye Laurdan, which is sensitive to the polarity of its environment and thus to the packing of lipid membranes, treatment of Caco-2 cells with sapienic acid led to an increased distribution of fluid regions within the cell membrane. This effect is likely linked to the formation of its elongation product, cis-8-octadecenoic acid, and the n-10 polyunsaturated fatty acid, sebaleic acid, within the cell's lipidome.

Differential Incorporation into Lipid Species (e.g., Phospholipids, Triglycerides, Cholesteryl Esters)

This compound isomers are not only components of cellular membranes but are also differentially incorporated into various lipid species, including phospholipids, triglycerides, and cholesteryl esters. This incorporation is dependent on the specific isomer and the cell type.

In human macrophages, both cis-9-hexadecenoic acid (palmitoleic acid) and cis-7-hexadecenoic acid (hypogeic acid) are readily incorporated into phospholipids, particularly into 1-palmitoyl-2-hexadecenoyl-sn-glycero-3-phosphocholine (PC(16:0/16:1)). nih.gov Upon cellular activation, these fatty acids can be selectively released from their phospholipid storage sites. nih.gov Furthermore, a significant portion of the released 16:1 fatty acids can be re-incorporated into another phospholipid species, 1-stearoyl-2-hexadecenoyl-sn-glycero-3-phosphoinositol (PI(18:0/16:1)). nih.gov

Studies with Caco-2 colon cancer cells have demonstrated that sapienic acid (cis-6-hexadecenoic acid) and its metabolites are incorporated into membrane phospholipids and triglycerides. mdpi.com Notably, the formation of cholesteryl esters was observed only in cells supplemented with sapienic acid. mdpi.com After just one hour of incubation, a significant increase of sapienic acid in triglycerides was detected. mdpi.com In morbidly obese patients, an increase in sapienic acid has been identified in the membrane phospholipids of red blood cells. plos.org

The differential incorporation of these isomers into various lipid classes highlights their dynamic role in cellular lipid metabolism and signaling.

Antimicrobial Activities and Host Defense Mechanisms

Selective Antibacterial Activity (e.g., cis-6-Hexadecenoic Acid against Staphylococcus aureus, Clostridium perfringens, Streptococcus mutans)

Cis-6-hexadecenoic acid (sapienic acid) exhibits potent and selective antibacterial activity against a range of Gram-positive bacteria, playing a significant role in the innate defense mechanisms of human skin. Research has consistently demonstrated its efficacy against pathogenic bacteria such as Staphylococcus aureus, Clostridium perfringens, and Streptococcus mutans.

Staphylococcus aureus, a common colonizer of the skin and a frequent cause of infections, is particularly susceptible to sapienic acid. caymanchem.com Studies have shown that this fatty acid is a major contributor to the antimicrobial properties of sebum. Furthermore, cis-6-hexadecenoic acid has been found to be effective against Clostridium perfringens, one of the most common causes of food poisoning, and Streptococcus mutans, a primary causative agent of dental caries. This selective action against pathogens, while being less effective against commensal bacteria, underscores its importance in maintaining a healthy microbial balance on the skin.

| Bacterial Species | Susceptibility | Reference |

|---|---|---|

| Staphylococcus aureus | High | caymanchem.com |

| Clostridium perfringens | High | |

| Streptococcus mutans | High |

Bactericidal Mechanisms (e.g., Membrane Integrity Disruption, Proton Motive Force Disruption, Electron Transfer Inhibition)

The bactericidal action of cis-6-hexadecenoic acid is multifaceted and concentration-dependent. At higher concentrations, it causes a rapid loss of bacterial membrane integrity, leading to cell death. nih.govnih.gov However, even at lower, sub-lethal concentrations, it employs more subtle yet effective mechanisms to kill bacteria.

One of the key mechanisms is the disruption of the proton motive force (PMF) across the bacterial membrane. nih.govnih.gov The PMF is essential for vital cellular processes, including ATP synthesis and transport of molecules. Cis-6-hexadecenoic acid acts as a protonophore, dissipating both the electrical potential (ΔΨ) and the pH gradient (ΔpH) components of the PMF. nih.gov This disruption of the cell's energy-generating capacity is a critical blow to its survival.

In addition to affecting the PMF, cis-6-hexadecenoic acid also inhibits the electron transport chain in bacteria like S. aureus. nih.govcaymanchem.comnih.gov This interference with cellular respiration further cripples the bacterium's ability to produce energy. The combination of increased membrane fluidity, disruption of the proton motive force, and inhibition of electron transfer creates a hostile environment that ultimately leads to bacterial death. nih.govfrontiersin.orgfrontiersin.orgnih.govfrontiersin.org

| Mechanism | Description | Reference |

|---|---|---|

| Membrane Integrity Disruption | At high concentrations, causes rapid permeabilization of the bacterial cell membrane. | nih.govnih.gov |

| Proton Motive Force Disruption | Acts as a protonophore, dissipating the electrochemical gradient across the membrane. | nih.govnih.gov |

| Electron Transfer Inhibition | Interferes with the bacterial electron transport chain, hindering cellular respiration. | nih.govcaymanchem.comnih.gov |

Role in Innate Host Defenses (e.g., Human Skin Microbiota Regulation)

Cis-6-hexadecenoic acid is a cornerstone of the innate host defense system of human skin. nih.govnih.gov As the most abundant fatty acid in human sebum, it is uniquely produced by humans among hair-bearing animals. Its presence is a key factor in regulating the composition of the skin microbiota, favoring the growth of commensal organisms while inhibiting the colonization of pathogens.

The importance of sapienic acid in host defense is highlighted by its association with atopic dermatitis. Patients with this condition have been found to have significantly lower levels of free cis-6-hexadecenoic acid in their skin, which correlates with increased colonization by S. aureus. caymanchem.com This deficiency in a crucial antimicrobial lipid likely contributes to the vulnerability of these patients to skin infections. The selective antimicrobial activity of sapienic acid helps to maintain a healthy balance in the skin's ecosystem, preventing the overgrowth of potentially harmful bacteria.

Quorum Sensing and Bacterial Virulence Modulation (cis-2-Hexadecenoic Acid)

Cis-2-hexadecenoic acid functions as a diffusible signal factor (DSF), a class of fatty acid signaling molecules used by various bacteria for quorum sensing. asm.orgbohrium.com Quorum sensing is a system of cell-to-cell communication that allows bacteria to coordinate gene expression in response to population density.

In the context of bacterial virulence, cis-2-hexadecenoic acid has been shown to act as a potent repressor of virulence in several enteric pathogens, including Salmonella. asm.orgbohrium.comresearchgate.net It achieves this by interacting with key transcriptional regulators. In Salmonella, for instance, cis-2-hexadecenoic acid binds to the transcriptional activator HilD, preventing it from activating the expression of genes required for invading host cells. asm.org The cis configuration of the double bond at the second carbon is crucial for this activity, as the trans isomer is significantly less potent. asm.org

Repression of Virulence Gene Expression (e.g., Salmonella hilA, sopB; Vibrio cholerae ctxAB)

cis-2-Hexadecenoic acid (c2-HDA), a diffusible signal factor (DSF), demonstrates potent repressive effects on the expression of key virulence genes in major enteric pathogens. researchgate.netnih.gov In Salmonella enterica serovar Typhimurium, c2-HDA has been shown to be a powerful inhibitor of genes within the Salmonella Pathogenicity Island 1 (SPI-1), which are essential for invading intestinal epithelial cells. oup.com Specifically, it strongly represses the transcription of hilA, which encodes the master transcriptional regulator of the SPI-1 invasion genes. researchgate.netnih.gov Studies using reporter gene fusions have demonstrated that c2-HDA can repress hilA expression by over 200-fold. nih.govnih.gov This repression extends to downstream effector protein genes, such as sopB, which is also significantly downregulated in the presence of c2-HDA. researchgate.netnih.govoup.com

The inhibitory activity of c2-HDA is not limited to Salmonella. In Vibrio cholerae, the bacterium responsible for cholera, c2-HDA attenuates the transcription of the ctxAB operon. nih.govoup.com These genes encode the subunits of the cholera toxin, the primary virulence factor that causes the severe diarrhea characteristic of the disease. nih.gov The ability of c2-HDA to suppress virulence in both Salmonella and Vibrio cholerae highlights its role as a significant inter-species signaling molecule in the gut environment. oup.comnih.gov

| Organism | Repressed Gene(s) | Function of Gene Product(s) | Reference(s) |

| Salmonella enterica | hilA | Master transcriptional activator of SPI-1 invasion genes | researchgate.netnih.govoup.com |

| Salmonella enterica | sopB | Type III secretion system effector protein involved in invasion | researchgate.netnih.govoup.com |

| Vibrio cholerae | ctxAB | Cholera toxin subunits, primary virulence factor | nih.govoup.comnih.gov |

Interaction with Transcriptional Regulators (e.g., HilD, HilC, RtsA, ToxT)

The mechanism by which cis-2-hexadecenoic acid (c2-HDA) represses virulence is through direct interaction with a specific class of transcriptional regulators. nih.govnih.gov In Salmonella, the virulence machinery is controlled by a coordinated feed-forward loop involving three AraC-type transcriptional activators: HilD, HilC, and RtsA. nih.govnih.gov Research has demonstrated that c2-HDA directly binds to all three of these regulators. nih.govtandfonline.com While HilD is considered the primary target for many environmental signals, c2-HDA's ability to also target HilC and RtsA provides a more robust mechanism for virulence repression. nih.govnih.gov This direct binding has been confirmed through various assays, which show that c2-HDA can repress SPI-1 expression even in mutant Salmonella strains lacking HilD, as long as HilC or RtsA are present. nih.govnih.gov

In Vibrio cholerae, a similar mechanism is observed. The expression of cholera toxin is controlled by the transcriptional regulator ToxT, which is a homolog of Salmonella's HilD. nih.govoup.com Unsaturated fatty acids, including c2-HDA, are known to interact with ToxT. oup.comsemanticscholar.orgasm.org This interaction inhibits the activity of ToxT, thereby preventing the activation of virulence genes like ctxAB. nih.govfrontiersin.org The binding of these fatty acids to AraC-type regulators in different pathogenic species underscores a conserved strategy for sensing and responding to intestinal chemical cues. nih.govresearchgate.net

| Regulator | Organism | Effect of c2-HDA Binding | Reference(s) |

| HilD | Salmonella enterica | Inhibition of transcriptional activation, destabilization | oup.comnih.govtandfonline.com |

| HilC | Salmonella enterica | Inhibition of transcriptional activation | nih.govnih.govtandfonline.com |

| RtsA | Salmonella enterica | Inhibition of transcriptional activation | nih.govnih.govtandfonline.com |

| ToxT | Vibrio cholerae | Inhibition of transcriptional activation | nih.govoup.comfrontiersin.org |

Mechanisms of Virulence Repression (e.g., DNA Binding Prevention, Proteasomal Degradation)

The interaction between cis-2-hexadecenoic acid (c2-HDA) and transcriptional regulators leads to virulence repression through at least two distinct molecular mechanisms. The primary mechanism, observed for HilD, HilC, RtsA, and ToxT, is the prevention of the regulator's binding to its target DNA. oup.comnih.govasm.org Electrophoretic mobility shift assays have shown that the presence of c2-HDA impairs the ability of purified HilD to bind to the promoter region of its target genes, such as hilC. nih.govasm.org By binding to these transcriptional activators, c2-HDA induces a conformational change that allosterically inhibits their attachment to DNA, thereby blocking the initiation of virulence gene transcription. nih.govfrontiersin.org

A second, compounding mechanism specifically targets the HilD protein in Salmonella. In addition to preventing DNA binding, c2-HDA also destabilizes the HilD protein and promotes its rapid degradation. oup.comnih.gov This degradation is mediated by the Lon protease, an ATP-dependent protease. nih.govasm.org This dual action of both inactivating the regulator and targeting it for destruction ensures a swift and potent shutdown of the entire SPI-1 invasion program. nih.gov Interestingly, while c2-HDA promotes the degradation of HilD, it does not appear to affect the protein stability of HilC and RtsA, suggesting a specific and nuanced regulatory control. nih.govnih.gov In Shigella flexneri, colonic fatty acids including c2-HDA have also been shown to bind directly to the master virulence regulator VirF, mediating its degradation and disrupting its ability to bind target DNA. researchgate.nettandfonline.com

Cross-Species Activity of Diffusible Signal Factors

Cis-2-hexadecenoic acid is part of a broader class of molecules known as diffusible signal factors (DSFs), which are cis-2-unsaturated fatty acids used by a variety of Gram-negative bacteria for quorum sensing. oup.comnih.govbohrium.com These molecules regulate behaviors such as biofilm formation and virulence factor production within their own species. oup.com However, the detection of c2-HDA in the murine large intestine, a location where no mammalian enzyme for its synthesis is known, strongly suggests it is produced by the resident gut microbiota. bohrium.complos.org

This finding indicates that pathogens like Salmonella have evolved to eavesdrop on the chemical signals of other bacteria. bohrium.com By sensing DSFs produced by the gut microbiota, enteric pathogens can interpret these molecules as interspecies signals to gauge the microbial landscape of the gut. nih.govfrontiersin.org The presence of a high concentration of DSFs may signal an established and competitive microbial community, prompting the invading pathogen to repress its energetically expensive virulence programs to conserve resources for survival and proliferation. tandfonline.combohrium.com This cross-species signaling allows pathogens to identify appropriate niches within the gut for activating virulence, representing a sophisticated mechanism of environmental adaptation. nih.gov The fact that DSFs from one species (like Xylella fastidiosa, a plant pathogen where c2-HDA was first well-characterized) can regulate virulence in entirely different pathogens (Salmonella, Vibrio) demonstrates the broad-acting nature of these signals. nih.govnih.govasm.org

Role in Non-Human Organism Physiology (e.g., Energy Storage, Precursor to Signaling Molecules)

Beyond its role as a bacterial signaling molecule, isomers of this compound are fundamental components in the physiology of various non-human organisms. Palmitoleic acid (cis-9-hexadecenoic acid), the most common isomer, is a key constituent of glycerides in the adipose tissue of many animals, where it functions as a crucial molecule for energy storage. nih.govfoodb.ca As a component of lipids, it is integral to the structure of cellular membranes, influencing their fluidity and the function of associated proteins. eolss.net

In certain fungi, specific isomers play a vital role. The arbuscular mycorrhiza (AM) fungus Rhizophagus irregularis, which forms symbiotic relationships with plants, accumulates large amounts of palmitvaccenic acid (cis-11-hexadecenoic acid). biorxiv.org This fatty acid is stored primarily in triacylglycerols and serves as a significant lipid biomarker for the presence of AM fungi. biorxiv.org

Furthermore, this compound isomers can act as precursors for other biologically active molecules. In mouse peritoneal macrophages, isomers like palmitoleic acid and hypogeic acid (cis-7-hexadecenoic acid) can be mobilized and converted into other lipid mediators. mdpi.com These include fatty acid esters of hydroxy fatty acids (FAHFAs), which are known to have anti-inflammatory and anti-diabetic properties, and hexadecenoate-containing inositol (B14025) phospholipids, which possess growth-factor-like properties. mdpi.com This role as a precursor highlights a pathway by which these fatty acids can be converted into more complex signaling molecules to modulate physiological responses. mdpi.com

Occurrence and Distribution of Cis Hexadecenoic Acids in Biological Systems

Presence in Microbial Organisms

The following sections detail the occurrence of cis-hexadecenoic acid isomers in various bacterial taxa, highlighting the specific isomers found and their relative abundance where data is available.

Autotrophic bacteria, which produce their own food from inorganic sources, exhibit characteristic fatty acid profiles that can include cis-hexadecenoic acids.

Nitrospira

Members of the genus Nitrospira, a group of nitrite-oxidizing bacteria crucial for the nitrogen cycle, are characterized by the presence of specific isomers of hexadecenoic acid. Their fatty acid profiles consistently show the presence of both cis-7-hexadecenoic acid and cis-11-hexadecenoic acid nih.govresearchgate.netresearchgate.net. While the presence of these isomers is a key chemotaxonomic marker for the genus, specific quantitative data on their relative abundance remains a subject of ongoing research.

Sulfide-oxidizing organisms

Certain sulfide-oxidizing bacteria, such as those from the genus Beggiatoa, contain significant amounts of a C16:1 fatty acid. In microbial mats dominated by Beggiatoa, the fatty acid profile is overwhelmingly composed of 16:1ω7c/t, which includes cis-7-hexadecenoic acid. This fatty acid can constitute a very high percentage of the total phospholipid fatty acids in these organisms.

| Organism | This compound Isomer(s) | Relative Abundance (% of Total Fatty Acids) |

| Beggiatoa sp. (in microbial mats) | 16:1ω7c/t (cis-7-hexadecenoic acid) | 67% - 69% |

Several strains of Bifidobacterium, a genus of probiotic bacteria commonly found in the gastrointestinal tract, are known to produce this compound. Research has identified cis-7-hexadecenoic acid in various Bifidobacterium species. Some strains exhibit a notably high content of this fatty acid.

| Strain | This compound Isomer | Relative Abundance (% of Total Fatty Acids) | Concentration (mg/L of broth) |

| Bifidobacterium adolescentis 12451 | cis-7-hexadecenoic acid | High content | Not specified |

| Bifidobacterium adolescentis 12-111 | cis-7-hexadecenoic acid | High content | Not specified |

| Bifidobacterium boum JCM 1211 | cis-7-hexadecenoic acid | 2.7% | Not specified |

| Bifidobacterium sp. JCM 7042 | cis-7-hexadecenoic acid | 2.3% | 2.4 |

The genus Pseudomonas encompasses a diverse group of bacteria, some of which are opportunistic human pathogens. In Pseudomonas aeruginosa, palmitoleic acid (cis-9-hexadecenoic acid) has been identified as a component of its cellular lipids nih.govnih.gov. This fatty acid is also implicated in the bacterium's quorum sensing systems, which regulate virulence and biofilm formation. While its presence is confirmed, detailed quantitative analysis of its proportion in the total fatty acid profile under various conditions is an area of active investigation.

| Organism | This compound Isomer | Relative Abundance (% of Total Fatty Acids) |

| Pseudomonas aeruginosa | cis-9-hexadecenoic acid (Palmitoleic acid) | Present, but quantitative data varies with conditions |

The genus Mycobacterium includes the causative agent of tuberculosis, Mycobacterium tuberculosis. The fatty acid composition of mycobacteria is complex and serves as a valuable tool for their identification. Different species of Mycobacterium can be distinguished by the presence and relative amounts of specific this compound isomers. For instance, cis-10-hexadecenoic acid is found in M. fortuitum, M. genavense, and M. tuberculosis, while cis-11-hexadecenoic acid is detected in M. simiae.

| Species | cis-10-hexadecenoic acid (% of total) | cis-11-hexadecenoic acid (% of total) |

| Mycobacterium fortuitum | 6.9% | Not Found |

| Mycobacterium genavense | 7.9% | Not Found |

| Mycobacterium simiae | Not Found | 6.3% |

| Mycobacterium tuberculosis | 6.3% | Not Found |

| Organism | This compound Isomer (likely) | Relative Abundance (% of Total Fatty Acids) |

| Xanthomonas campestris | cis-9-hexadecenoic acid (n-C16:1) | 15.8 ± 0.82% |

Xylella fastidiosa is a fastidious, xylem-limited bacterium that causes significant diseases in a wide range of plants, including Pierce's disease of grapevines. This bacterium produces a specific this compound isomer, cis-2-hexadecenoic acid, which functions as a diffusible signal factor (DSF) in its quorum sensing system nih.govajbls.com. This signaling molecule, termed XfDSF2, plays a crucial role in regulating the bacterium's virulence and biofilm formation escholarship.org. Xylella fastidiosa is particularly responsive to this specific isomer, which is more potent than other DSFs it produces escholarship.org. The exact concentration of cis-2-hexadecenoic acid produced by the bacterium can be influenced by its growth environment.

| Organism | This compound Isomer | Role |

| Xylella fastidiosa | cis-2-hexadecenoic acid (XfDSF2) | Diffusible Signal Factor (Quorum Sensing) |

Distribution in Plant Systems (e.g., Red Algae, Seed Oils)

cis-Hexadecenoic acids are found in various plant species, with their specific isomeric forms and concentrations varying significantly. In the plant kingdom, these fatty acids are notable components of certain seed oils and have been identified in marine algae.

One of the most striking examples of high concentration is the seed oil of Thunbergia alata, where cis-6-hexadecenoic acid constitutes approximately 82% of the total fatty acids. nih.gov This particular seed oil also contains other isomers, such as cis-7-hexadecenoic acid (1.8%). nih.gov Other seed oils also contain various isomers of hexadecenoic acid, though typically in smaller quantities. For instance, cis-7-hexadecenoic acid and cis-9-hexadecenoic acid (palmitoleic acid) have been reported in the seed oils of various plants. fatplants.netnih.gov

In the marine environment, red algae are a source of cis-hexadecenoic acids. The red alga Solieria pacifica contains a significant amount of cis-11-hexadecenoic acid, accounting for 9.0% of its total fatty acids. nih.govmdpi.com This particular isomer is a precursor to the unusual cyclopropane (B1198618) fatty acid, cis-11,12-methylene-hexadecanoic acid, also found in this alga. nih.govmdpi.comnih.gov The presence of cis-9-hexadecenoic acid has also been noted in marine algae more broadly. britannica.com

Table 1: Distribution of cis-Hexadecenoic Acid Isomers in Select Plant Systems

| Plant System | Isomer | Concentration (% of Total Fatty Acids) |

|---|---|---|

| Thunbergia alata Seed Oil | cis-6-Hexadecenoic acid | 82% nih.gov |

| Thunbergia alata Seed Oil | cis-7-Hexadecenoic acid | 1.8% nih.gov |

| Solieria pacifica (Red Alga) | cis-11-Hexadecenoic acid | 9.0% nih.govmdpi.com |

Presence in Fungal Systems (e.g., Arbuscular Mycorrhiza Fungus Rhizophagus irregularis)

Certain fungal species, particularly those involved in symbiotic relationships with plants, exhibit a unique fatty acid profile rich in specific isomers of this compound. The arbuscular mycorrhizal (AM) fungus Rhizophagus irregularis is a prime example, accumulating significant quantities of palmitvaccenic acid (cis-11-hexadecenoic acid). nih.govacs.orgacs.org This unusual fatty acid, along with palmitic acid, is a predominant component of the lipids in this fungus. nih.govacs.orgacs.org

Research has shown that cis-11-hexadecenoic acid can comprise between 46% and 78% of the total fatty acids in the spores of AM fungi belonging to the order Glomerales. biorxiv.org Its presence is so characteristic that it has been utilized as a lipid biomarker for the detection and quantification of AM fungi in environmental samples. biorxiv.org The accumulation of this fatty acid is primarily in the form of triacylglycerols, which serve as storage lipids. biorxiv.orgnih.gov

**Table 2: Predominant Fatty Acids in *Rhizophagus irregularis***

| Fatty Acid | Chemical Notation |

|---|---|

| Palmitic acid | 16:0 |

| Palmitvaccenic acid | 16:1Δ11cis |

Detection in Marine Environments (e.g., Oceanic Particulate Matter)

cis-Hexadecenoic acids are also detected in the broader marine environment, specifically within oceanic particulate matter. Studies have documented the occurrence of cis-6-hexadecenoic acid and other unusual monounsaturated fatty acids in the lipids of this particulate matter, indicating their role in the marine carbon cycle and food web. ifremer.fr The presence of these fatty acids in particulate organic matter can originate from various marine organisms, including phytoplankton and bacteria, which are known producers of these compounds. bas.ac.ukfao.org

Biosynthetic Origin and Environmental Factors Influencing Distribution

The various isomers of this compound arise from distinct biosynthetic pathways. Palmitoleic acid (cis-9-hexadecenoic acid) is typically synthesized from palmitic acid through the action of a delta-9 desaturase enzyme. nih.govmdpi.comresearchgate.net In contrast, sapienic acid (cis-6-hexadecenoic acid) is formed from palmitic acid via a delta-6 desaturase. nih.govmdpi.com Another isomer, hypogeic acid (cis-7-hexadecenoic acid), can be produced through the beta-oxidation of oleic acid. researchgate.net

In the case of the arbuscular mycorrhizal fungus Rhizophagus irregularis, the synthesis of palmitvaccenic acid (cis-11-hexadecenoic acid) is facilitated by a specific OLE1-like desaturase. nih.govacs.orgacs.orgbiorxiv.org Interestingly, the fatty acids found in these symbiotic fungi are synthesized by the host plant and subsequently transferred to the fungus, which is a fatty acid auxotroph. jic.ac.uk

The distribution and relative abundance of this compound isomers can be influenced by various environmental factors. In microorganisms, for instance, changes in temperature, pH, and the presence of toxic compounds can alter the fatty acid composition of cell membranes. nih.gov For example, in Pseudomonas putida, an increase in temperature can lead to an increase in the trans/cis ratio of unsaturated fatty acids, a mechanism to adapt membrane fluidity. nih.gov While this example is for a bacterium, it illustrates the general principle that environmental stressors can modulate fatty acid profiles in microorganisms.

Advanced Methodologies for Analysis and Characterization of Cis Hexadecenoic Acids

Sample Preparation and Derivatization Techniques

Proper sample preparation is a critical first step to ensure the reliable identification and quantification of cis-hexadecenoic acid. This involves isolating the lipid fraction from the bulk matrix and then chemically modifying the fatty acids for compatibility with analytical instrumentation.

Classical methods developed by Folch and Bligh and Dyer are considered gold standards for lipid extraction. nih.gov These techniques utilize a chloroform (B151607)/methanol (B129727) solvent system to effectively extract lipids from animal tissues and biological fluids. nih.govcnr.it

Folch Method: This method is often preferred for solid tissues. It employs a 2:1 (v/v) mixture of chloroform and methanol, followed by a wash with a salt solution to remove non-lipid contaminants. nih.gov

Bligh and Dyer Method: Particularly advantageous for samples with high water content (around 80%), such as marine organisms or certain biological fluids, this method uses a specific ratio of chloroform/methanol/water to create a biphasic system, allowing for the separation of lipids into the chloroform layer. nih.govcnr.it

Alternative methods have been developed to reduce the use of toxic chlorinated solvents. One such method involves using a hexane (B92381):isopropanol (HIP) mixture, followed by a wash with aqueous sodium sulfate (B86663) to eliminate non-lipid impurities. umich.edu For high-throughput lipidomics, methods using solvents like tert-butylmethyl ether (TBME) or a mixture of dichloromethane, methanol, and triethylammonium (B8662869) chloride have also been established. nih.gov

The general workflow for lipid extraction from a biological matrix typically involves:

Homogenization of the sample in the chosen solvent mixture.

Separation of the lipid-containing organic phase from the aqueous and solid phases, often aided by centrifugation.

Washing the organic phase to remove non-lipid contaminants.

Evaporation of the solvent to yield the total lipid extract.

| Method | Solvent System | Typical Applications | Key Advantages |

|---|---|---|---|

| Folch | Chloroform:Methanol (2:1, v/v) | Solid tissues, samples with <2% lipid | High extraction efficiency, well-established. nih.gov |

| Bligh & Dyer | Chloroform:Methanol:Water | Samples with high water content (~80%), biological fluids. cnr.it | Rapid, efficient for wet samples. nih.gov |

| Hexane:Isopropanol (HIP) | Hexane:Isopropanol | General tissue lipid extraction. | Reduced toxicity compared to chloroform-based methods. umich.edu |

| TBME Method | tert-butylmethyl ether:Methanol:Water | High-throughput lipidomics, plasma/serum. nih.gov | Suitable for automation and high-throughput applications. nih.gov |

Following lipid extraction, and often saponification to release free fatty acids from complex lipids, derivatization is performed. For gas chromatography (GC) analysis, fatty acids like this compound must be converted into a more volatile and less polar form. sigmaaldrich.com The most common derivatization technique is the conversion of fatty acids into their corresponding fatty acid methyl esters (FAMEs). researcher.life

This process, known as esterification or transesterification, neutralizes the polar carboxyl group, which reduces hydrogen bonding and prevents adsorption issues during GC analysis. sigmaaldrich.com This allows for the separation of FAMEs based on their boiling points and degree of unsaturation. sigmaaldrich.com

The reaction is typically catalyzed by an acid, such as:

Boron trichloride (B1173362) (BCl₃) in methanol: A widely used and effective reagent for esterification. sigmaaldrich.com

Methanolic HCl: Prepared by dissolving HCl gas or using acetyl chloride in methanol, this is another common and efficient catalyst. sigmaaldrich.com

The general procedure involves heating the lipid extract with the acidic methanol reagent, followed by the addition of water and a nonpolar solvent (like hexane or heptane) to extract the FAMEs. sigmaaldrich.comsigmaaldrich.com The resulting FAMEs are stable and provide quantitative samples suitable for GC analysis. sigmaaldrich.com

While GC analysis of FAMEs can separate isomers, determining the precise location of the double bond in monounsaturated fatty acids like this compound requires further derivatization. The formation of dimethyl disulphide (DMDS) adducts is a well-established technique for this purpose. nih.govnih.gov

When a FAME is reacted with DMDS in the presence of an iodine catalyst, the DMDS adds across the double bond. nsf.gov The resulting derivative, when analyzed by gas chromatography-mass spectrometry (GC-MS), fragments in a predictable manner. Cleavage occurs between the two carbon atoms that were originally part of the double bond, now each bonded to a methylthio (-SCH₃) group. The masses of the resulting fragment ions allow for the unambiguous determination of the original double bond's position. researchgate.netd-nb.info

For example, in palmitoleic acid (cis-9-hexadecenoic acid), the double bond is at the 9th carbon. The DMDS adduct would produce characteristic fragments upon mass spectrometric analysis that pinpoint this location. d-nb.info

Furthermore, this technique can offer insights into the double bond's geometry. Research has shown that DMDS addition can be selective for cis double bonds under certain conditions, and the reaction can sometimes induce isomerization of cis double bonds to the more stable trans configuration, providing clues about the original stereochemistry. nih.govnih.govnsf.gov

For analysis by liquid chromatography-mass spectrometry (LC-MS), especially using electrospray ionization (ESI), derivatization can significantly enhance sensitivity. Fatty acids are typically analyzed in negative ionization mode, but derivatization can attach a permanently charged group, allowing for highly sensitive analysis in the positive ion mode.

Reagents containing a quaternized amine group are used for this purpose. While DMAQ (dimethylaminoethyl quinoline) is one example, the principle applies to a class of similar reagents. For instance, derivatizing fatty acids with reagents like 3-carbinol-1-methylpyridinium iodide creates a charged derivative. nih.gov This "charge-tagging" strategy can increase detection sensitivity by orders of magnitude compared to the analysis of the underivatized fatty acid. nih.gov

The benefits of this approach include:

Enhanced Ionization Efficiency: The permanent positive charge on the quaternary amine ensures strong signal intensity in positive mode ESI-MS.

Improved Chromatography: The derivatization can alter the polarity of the molecule, potentially improving its retention and separation on reversed-phase LC columns.

Characteristic Fragmentation: The derivatives often produce unique and predictable fragment ions during tandem mass spectrometry (MS/MS), which is useful for both identification and quantification. nih.gov

Chromatographic Separation Techniques

Chromatography is the cornerstone of fatty acid analysis, enabling the separation of complex mixtures into individual components for identification and quantification.

Gas chromatography is the most widely used technique for the detailed analysis of fatty acid profiles, including this compound, after their conversion to FAMEs. researcher.life The separation is typically performed using high-resolution capillary columns.

The choice of the stationary phase within the GC column is critical for achieving the desired separation, especially for isomers.

Polar Columns: For separating FAMEs based on their degree of unsaturation and the geometry (cis vs. trans) of their double bonds, highly polar stationary phases are required. Cyanopropyl-substituted polysiloxane columns (e.g., SP-2560) are specifically designed for the detailed separation of cis and trans isomers of fatty acids. researchgate.netsemanticscholar.org

Column Dimensions: Long capillary columns (e.g., 75-100 meters) provide the high theoretical plate count necessary to resolve closely related isomers. researchgate.net

Quantification is typically achieved using a Flame Ionization Detector (FID), which offers high sensitivity and a wide linear range for FAMEs. An internal standard (a fatty acid not naturally present in the sample) is added at the beginning of the sample preparation process to correct for variations in extraction, derivatization, and injection. researcher.life By comparing the peak area of this compound methyl ester to that of the internal standard, a precise quantification can be made.

| Parameter | Typical Specification | Purpose |

|---|---|---|

| Technique | Gas Chromatography with Flame Ionization Detection (GC-FID) | Separation and Quantification. gcms.cz |

| Column | Highly polar fused-silica capillary (e.g., SP-2560, Omegawax) | Separation of saturated, unsaturated, and cis/trans isomers. sigmaaldrich.comresearchgate.net |

| Column Length | 50 m - 100 m | High-resolution separation of complex isomer mixtures. researchgate.net |

| Carrier Gas | Helium or Hydrogen | Mobile phase for carrying analytes through the column. |

| Temperature Program | A programmed ramp from a lower to a higher temperature (e.g., 70°C to 240°C) | Elution of FAMEs based on boiling point and polarity. researchgate.net |

| Detector | Flame Ionization Detector (FID) | Sensitive and quantitative detection of hydrocarbons (FAMEs). gcms.cz |

| Quantification | Internal Standard Method | Accurate determination of concentration. researcher.life |

Liquid Chromatography (LC) for Complex Mixtures

Liquid chromatography (LC) is a fundamental technique for the separation of this compound isomers from complex biological and food matrices. The separation is typically based on the differential partitioning of the analytes between a stationary phase and a mobile phase. For fatty acids, reversed-phase liquid chromatography (RPLC) is the most common approach, where the stationary phase is nonpolar (e.g., C8 or C18) and the mobile phase is polar.

In the analysis of hexadecenoic acids (C16:1), the elution order is influenced by the position of the double bond. A double bond closer to the omega (ω) end of the fatty acid chain makes the molecule less hydrophobic, resulting in a shorter retention time. For instance, in a study analyzing C16:1 isomers, palmitoleic acid (ω-7) eluted before sapienic acid (ω-10), which in turn eluted before cis-2-hexadecenoic acid (ω-14). This principle allows for the separation of positional isomers, which is critical for understanding their distinct biological roles. jsbms.jp

The complexity of separating cis and trans isomers of fatty acids, including hexadecenoic acid, often requires advanced LC techniques. Silver ion high-performance liquid chromatography (Ag-HPLC) is a powerful tool for this purpose. The silver ions impregnated on the stationary phase interact with the π-electrons of the double bonds, allowing for the separation of isomers based on the number, position, and configuration of the double bonds. This method has proven effective in separating complex mixtures of fatty acid methyl esters (FAMEs). researchgate.netcbs.dk

Challenges in LC analysis include the co-elution of isomers and the need for sensitive detection methods. To address these, two-dimensional liquid chromatography (LCxLC) can be employed to enhance peak capacity and resolution. Furthermore, interfacing LC with mass spectrometry (MS) provides high selectivity and sensitivity for the identification and quantification of individual isomers in intricate samples. researchgate.netcbs.dk

Spectroscopic and Mass Spectrometric Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone for the analysis of fatty acids, including this compound. Prior to analysis, fatty acids are typically derivatized to their more volatile fatty acid methyl esters (FAMEs). The separation of FAMEs on a GC column is based on their boiling points and polarity.

The choice of the GC column is critical for resolving isomers. Highly polar cyanopropyl-methylpolysiloxane capillary columns are often used for the separation of C16 monounsaturated fatty acid (MUFA) isomers. nih.gov The retention times of the FAMEs are compared with those of authentic standards for identification. For instance, in the analysis of human blood lipids, FAMEs were identified by comparing their retention times with commercially available or synthesized standards. nih.gov

GC-MS provides both qualitative and quantitative information. The mass spectrometer fragments the eluted FAMEs, producing a characteristic mass spectrum that serves as a fingerprint for identification. For quantification, selected ion monitoring (SIM) or the total ion chromatogram (TIC) can be used. The use of internal standards, such as deuterated fatty acids, is essential for accurate quantification, as it corrects for variations during sample preparation and analysis. nih.govresearchgate.net A sensitive method for the comprehensive analysis of free fatty acids and fatty acid composition in biological material involves pentafluorobenzyl bromide derivatization followed by negative chemical ionization GC-MS. This technique allows for baseline separation of saturated and unsaturated fatty acids and most positional isomers. nih.govresearchgate.net

A study on the intramuscular fat of beef demonstrated a validated GC method for analyzing complex mixtures of fatty acids, including various isomers, in a single run. nih.gov This highlights the capability of modern GC-MS methods to handle complex biological samples.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Accurate and Sensitive Quantification of Free and Esterified Forms

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful technique for the targeted and quantitative analysis of fatty acids and their metabolites. This method is particularly suitable for analyzing both free fatty acids and those esterified in complex lipids without the need for derivatization, which is often required for GC-MS.

LC-MS/MS offers high sensitivity and specificity, making it ideal for detecting low-abundance fatty acid isomers in complex biological samples like plasma, tissues, and feces. jsbms.jp The use of a triple quadrupole mass spectrometer allows for selected reaction monitoring (SRM), where a specific precursor ion is selected and fragmented, and a specific product ion is monitored. This highly selective detection method minimizes interferences from the sample matrix.

In a comprehensive study of fatty acid metabolites produced by gut microbiota, a targeted lipidomics method using LC-MS/MS was developed to quantify 45 different fatty acid metabolites, including various hydroxy and oxo fatty acids. jsbms.jp The mobile phases typically consist of an aqueous solution with a weak acid (e.g., 0.1% acetic acid) and an organic solvent mixture (e.g., acetonitrile/methanol). A gradient elution program is used to separate a wide range of fatty acid species. jsbms.jp

The ability to analyze intact lipid molecules allows for the investigation of the distribution of this compound within different lipid classes (e.g., phospholipids (B1166683), triglycerides). This is crucial for understanding lipid metabolism and its role in various physiological and pathological processes.

High-Resolution Mass Spectrometry (e.g., TOF-MS) for Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) mass spectrometry, provides highly accurate mass measurements, which is invaluable for the identification and structural elucidation of fatty acids. The high mass accuracy allows for the determination of the elemental composition of an unknown compound, significantly increasing the confidence in its identification.

When coupled with liquid chromatography, HRMS can distinguish between isobaric species—molecules that have the same nominal mass but different elemental compositions. This is particularly useful in lipidomics, where many different lipid species can have very similar masses.

Fragmentation pattern analysis using HRMS/MS (tandem mass spectrometry) provides detailed structural information about the fatty acid. Collision-induced dissociation (CID) is used to fragment the precursor ion, and the resulting product ions are analyzed at high resolution. The fragmentation patterns can help to determine the position of double bonds and other functional groups along the fatty acid chain. While determining the exact double bond position in monounsaturated fatty acids by MS/MS alone can be challenging without specific derivatization techniques, the fragmentation data, in combination with chromatographic retention times, provides strong evidence for isomer identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., 1H-NMR, 13C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including this compound. Both proton (¹H-NMR) and carbon-13 (¹³C-NMR) spectroscopy provide detailed information about the chemical environment of the individual atoms within the molecule.

In ¹H-NMR, the chemical shift of the olefinic protons (the hydrogen atoms attached to the double-bonded carbons) can confirm the presence of a double bond and provide information about its cis or trans configuration. The coupling constants between adjacent protons also yield valuable structural information.

While NMR is a powerful tool for the structural elucidation of pure compounds, its application to complex mixtures can be challenging due to overlapping signals. Therefore, it is often used in conjunction with separation techniques like chromatography to analyze isolated fatty acid isomers.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a technique used to identify functional groups in a molecule. It is based on the principle that molecules absorb specific frequencies of infrared radiation that correspond to the vibrational frequencies of their bonds.

For this compound, IR spectroscopy can be used to confirm the presence of key functional groups. The characteristic absorption bands include:

A strong band around 1700-1725 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group.

A broad band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid.

A band around 3000 cm⁻¹ associated with the C-H stretching of the vinyl group (=C-H).

A medium-intensity band around 1640-1680 cm⁻¹ for the C=C stretching of the cis double bond.

A characteristic band around 675-730 cm⁻¹ for the C-H out-of-plane bending of a cis-disubstituted alkene.

While IR spectroscopy is excellent for identifying functional groups, it is generally not used for determining the exact position of the double bond in the fatty acid chain or for quantifying the fatty acid in a complex mixture. However, it serves as a valuable complementary technique for confirming the identity of an isolated compound.

Chemical Biology Approaches for Isomer Development

Chemical biology provides a powerful framework for developing new analytical methods and biomarkers by integrating synthetic chemistry with biological investigation. In the context of cis-hexadecenoic acids, a key challenge is the unambiguous identification and quantification of various positional and geometric isomers in complex biological samples. These isomers, such as palmitoleic acid (9-cis-16:1) and sapienic acid (6-cis-16:1), have distinct biosynthetic origins and potential biological roles. acs.orgnih.gov A significant chemical biology approach involves the strategic synthesis of specific isomers to serve as analytical standards, which aids in the development of robust methods for their separation and detection. acs.orgbohrium.com

A notable application of this approach was the first chemical synthesis of 6-trans-hexadecenoic acid (6-trans-16:1). nih.gov The availability of this synthetic isomer was instrumental in creating an efficient analytical setup capable of unambiguously assigning the double bond position and geometry of various 16:1 isomers in human plasma and low-density lipoprotein (LDL) cholesteryl esters. acs.org This methodology allows researchers to differentiate between endogenously produced cis isomers, isomers from dietary sources (often trans fats), and those potentially formed through endogenous free radical-mediated isomerization, a pathway linked to cellular stress. nih.govacs.org

This synthetic and analytical strategy led to the first identification of sapienic acid alongside its geometric trans isomer in human plasma cholesteryl esters. acs.org The ability to quantify these distinct isomers revealed that their levels differ significantly between lipid classes and LDL fractions, opening new avenues for evaluating fatty acid metabolic pathways and their connection to various health conditions. nih.govbohrium.com

The research findings highlight the distribution of hexadecenoic acid isomers in different lipid fractions, underscoring the importance of precise analytical methods for biomarker discovery.

| Isomer | Lipid Fraction | Key Finding | Reference |

|---|---|---|---|

| Palmitoleic Acid (9-cis-16:1) | Plasma Cholesteryl Esters, LDL | A primary endogenous isomer, recognized for its signaling activity. acs.org | acs.orgnih.gov |

| Sapienic Acid (6-cis-16:1) | Plasma Cholesteryl Esters, LDL | Identified for the first time in these fractions, suggesting metabolic pathways beyond its known presence in sebum. nih.govacs.org | nih.govacs.org |

| trans-Hexadecenoic Acid Isomers (e.g., 6-trans-16:1) | Plasma Cholesteryl Esters, LDL | Detected and quantified, indicating potential origins from diet or endogenous free-radical stress. bohrium.com The total content of trans isomers was estimated at approximately 5 ng/mL. acs.org | acs.orgbohrium.com |

Standardization of Analytical Protocols for Lipidomics

The growing recognition of the diverse biological roles of lipid isomers has made lipidomics a rapidly expanding field. However, the accuracy, reproducibility, and comparability of data across different laboratories are significant challenges. The standardization of analytical protocols is therefore critical for the advancement of lipidomics, particularly for the quantitative analysis of specific fatty acid isomers like cis-hexadecenoic acids. nih.gov The Lipidomics Standards Initiative (LSI) is a community-based effort aimed at developing best-practice guidelines to ensure high standards of data quality. nih.gov

A standardized lipidomics workflow encompasses several critical stages, from sample handling to data analysis. Each step must be carefully controlled to prevent the introduction of artifacts or bias.

Key Stages for Standardization in Lipidomics:

Pre-analytics: This stage involves sample collection and storage. For instance, tissues should be flash-frozen immediately in liquid nitrogen, and biofluids like plasma should be processed promptly or stored at -80°C to halt enzymatic and chemical degradation processes that can alter lipid profiles. nih.gov

Sample Preparation: Lipid extraction is a crucial step. The most common methods are liquid-liquid extractions using chloroform-methanol-water mixtures, such as the Folch or Bligh and Dyer methods. nih.gov The choice of extraction solvent and the use of internal standards (IS) are vital for accurate quantification. Internal standards, which are lipid species not naturally present in the sample, are added at a known concentration at the beginning of the workflow to correct for sample loss during preparation and for variations in instrument response. nih.gov

Lipid Analysis: Mass spectrometry (MS) coupled with chromatography is the primary analytical technique in lipidomics. bohrium.com Standardization here involves defining the chromatographic conditions (e.g., column type, mobile phases, gradient) and MS parameters (e.g., ionization mode, collision energy). escholarship.org For isomer analysis, techniques like gas chromatography (GC-MS) or advanced liquid chromatography (LC-MS) combined with ion mobility spectrometry may be required to resolve structurally similar molecules. bohrium.comnih.gov

Data Processing and Identification: The identification and quantification of lipids require standardized procedures. This includes consistent criteria for peak integration, background subtraction, and adduct consolidation. escholarship.org Lipid identification should be based on multiple criteria, such as accurate mass, retention time, and fragmentation patterns (MS/MS spectra), ideally confirmed by comparison to authentic standards. nih.govnih.gov

Standardizing these protocols is essential for building robust and comparable datasets in studies investigating the roles of this compound isomers in health and disease, ultimately enabling more reliable biomarker discovery and validation. escholarship.org

| Workflow Stage | Parameter to Standardize | Rationale | Reference |

|---|---|---|---|

| Pre-analytics | Sample collection, handling time, and storage temperature (e.g., -80°C) | Prevents enzymatic or oxidative degradation of lipids. nih.gov | nih.gov |